molecular formula C14H16ClFN2O B12327220 2(1H)-Quinazolinone, 6-chloro-4-(2-fluorophenyl)-

2(1H)-Quinazolinone, 6-chloro-4-(2-fluorophenyl)-

Cat. No.: B12327220
M. Wt: 282.74 g/mol
InChI Key: UOBRASZUTFPGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Quinazolinone, 6-chloro-4-(2-fluorophenyl)- is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinazolinone, 6-chloro-4-(2-fluorophenyl)- typically involves the reaction of appropriate anilines with isatoic anhydride derivatives. One common method includes the use of 6-chloro-2-aminobenzamide and 2-fluorobenzoyl chloride under basic conditions to form the desired quinazolinone structure. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is heated to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinazolinone, 6-chloro-4-(2-fluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can convert the quinazolinone to its corresponding amine derivatives.

    Substitution: The chloro and fluorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinazolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, quinazolines, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2(1H)-Quinazolinone, 6-chloro-4-(2-fluorophenyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of pharmaceuticals and agrochemicals, as well as in material science for the synthesis of novel polymers and materials.

Mechanism of Action

The mechanism of action of 2(1H)-Quinazolinone, 6-chloro-4-(2-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline
  • 6-Chloro-4-(2-fluorophenyl)-2(1H)-quinolinone
  • 6-Chloro-4-(2-fluorophenyl)-2-aminobenzamide

Uniqueness

2(1H)-Quinazolinone, 6-chloro-4-(2-fluorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H16ClFN2O

Molecular Weight

282.74 g/mol

IUPAC Name

6-chloro-4-(2-fluorophenyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-2-one

InChI

InChI=1S/C14H16ClFN2O/c15-8-5-6-12-10(7-8)13(18-14(19)17-12)9-3-1-2-4-11(9)16/h1-4,8,10,12-13H,5-7H2,(H2,17,18,19)

InChI Key

UOBRASZUTFPGJO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1Cl)C(NC(=O)N2)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.